molecular formula C29H48O B12417929 Avenasterol-d4

Avenasterol-d4

Cat. No.: B12417929
M. Wt: 416.7 g/mol
InChI Key: MCWVPSBQQXUCTB-XMEHQLERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avenasterol-d4, also known as Δ-7-Avenasterol, is a natural stigmastane-type sterol. It is characterized by a hydroxy group at position 3β and double bonds at positions 7 and 24. This compound is a derivative of avenasterol, which is found in various plant species and is known for its role as a plant metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Avenasterol-d4 typically involves the hydrogenation of avenasterol. The process includes the use of deuterium gas (D2) in the presence of a palladium catalyst to replace hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of avenasterol from plant sources, followed by its hydrogenation using deuterium gas. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Avenasterol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further research and applications .

Mechanism of Action

The mechanism of action of Avenasterol-d4 involves its interaction with cellular membranes and enzymes. It is known to modulate membrane fluidity and permeability, which affects various cellular processes. This compound also interacts with enzymes involved in sterol metabolism, influencing the biosynthesis and regulation of other sterols in the cell .

Comparison with Similar Compounds

Avenasterol-d4 stands out due to its unique structural features and its applications in various fields of scientific research.

Properties

Molecular Formula

C29H48O

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-6,7,7,7-tetradeuterio-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1/i1D3,7D

InChI Key

MCWVPSBQQXUCTB-XMEHQLERSA-N

Isomeric SMILES

[2H]/C(=C(\CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C)/C([2H])([2H])[2H]

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.